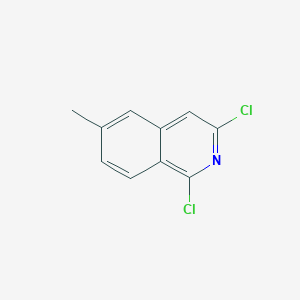

1,3-Dichloro-6-methylisoquinoline

Beschreibung

Pervasive Role of Isoquinoline (B145761) Core Structures in Organic and Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgsigmaaldrich.com This structural motif is embedded in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and berberine, many of which derive from the amino acid tyrosine. sigmaaldrich.com The significance of the isoquinoline core is underscored by its presence in numerous pharmaceutical agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. rsc.orgquimicaorganica.orgrsc.org Its structural diversity and therapeutic importance make it a "privileged scaffold," a term used to describe molecular frameworks that are often chosen as a basis for drug design and discovery. quimicaorganica.orgrsc.orgsigmaaldrich.com Consequently, the development of efficient synthetic methods for constructing and functionalizing the isoquinoline system remains a topic of intense research interest among synthetic and medicinal chemists. rsc.orgsigmaaldrich.com

Overview of Dichloro-Substituted Isoquinoline Derivatives in Chemical Research

Within the large family of isoquinoline derivatives, those substituted with two chlorine atoms are of particular interest as versatile synthetic intermediates. Dichloroisoquinolines, such as 1,3-dichloro, 1,4-dichloro, and 6,8-dichloro variants, serve as valuable building blocks in organic synthesis. chemicalbook.com The chlorine atoms act as reactive handles, or leaving groups, that can be displaced through various reactions, most notably nucleophilic aromatic substitution (SNAr). quimicaorganica.orgyoutube.com This reactivity allows for the regioselective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. rsc.org For example, compounds like 6-Bromo-1,3-dichloroisoquinoline are utilized as precursors for pharmaceuticals and agrochemicals. docbrown.info The strategic placement of chlorine atoms on the isoquinoline core dictates their reactivity and the subsequent synthetic pathways they unlock.

Research Significance of 1,3-Dichloro-6-methylisoquinoline within Heterocyclic Systems

The specific compound, this compound, holds research significance primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the 1-position and the chlorine at the 3-position are electronically distinct due to the influence of the ring nitrogen atom. rsc.orgsigmaaldrich.com The C-1 position is analogous to the 2- or 4-position of a pyridine ring, making it highly susceptible to nucleophilic attack, while the C-3 position is generally less reactive. quimicaorganica.org This difference allows for sequential and regioselective substitution reactions, where one chlorine can be replaced while the other remains, ready for a subsequent transformation. This feature makes this compound a highly valuable and flexible building block for the synthesis of specifically substituted 1,3-disubstituted isoquinolines, which are otherwise difficult to prepare. nih.gov The methyl group at the 6-position further modifies the electronic and physical properties of the molecule and serves as an additional point for potential derivatization or as a means to influence biological activity in target molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-8-7(4-6)5-9(11)13-10(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQBGIAYCYYEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674961 | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-38-5 | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21902-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 1,3 Dichloro 6 Methylisoquinoline

Nucleophilic Aromatic Substitution Reactions at Chlorine-Bearing Positions (C-1 and C-3)

The 1,3-dichloro-6-methylisoquinoline scaffold contains two chlorine atoms at the C-1 and C-3 positions, which are activated towards nucleophilic aromatic substitution (SNAr). The isoquinoline (B145761) ring's nitrogen atom acts as an electron-withdrawing group, lowering the electron density at the C-1 and C-3 positions and making them susceptible to attack by nucleophiles.

Studies on the parent compound, 1,3-dichloroisoquinoline (B189448), have established significant regioselectivity in these substitution reactions. The C-1 position is considerably more reactive than the C-3 position. This enhanced reactivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer complex intermediate when the attack occurs at the C-1 (or α) position. sigmaaldrich.comsigmaaldrich.com The substitution pattern is generally preserved regardless of the specific nucleophile used. For instance, palladium-catalyzed Suzuki coupling reactions with arylboronic acids selectively yield 1-aryl-3-chloroisoquinolines, leaving the C-3 chlorine atom intact. sigmaaldrich.com Similarly, reactions with amines show a strong preference for substitution at the C-1 position. This predictable regioselectivity allows for sequential functionalization, where the more reactive C-1 position can be substituted first, followed by a subsequent reaction at the less reactive C-3 position under potentially more forcing conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Position | Nucleophile/Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| C-1 | Arylboronic Acid | 1-Aryl-3-chloro-6-methylisoquinoline | Pd(PPh₃)₄ catalyst | sigmaaldrich.com |

| C-1 | Amines (e.g., R-NH₂) | 1-Amino-3-chloro-6-methylisoquinoline | Base, solvent (e.g., EtOH) | sigmaaldrich.com |

| C-1 | (1-Ethoxyvinyl)tri(n-butyl)stannane | 1-(1-Ethoxyvinyl)-3-chloroisoquinoline | Stille Coupling | sigmaaldrich.com |

C-H Functionalization of the Isoquinoline Core and Methyl Group

Modern synthetic methods offer powerful tools for the direct functionalization of carbon-hydrogen (C-H) bonds, bypassing the need for pre-functionalized substrates. For this compound, these strategies can be applied to the heterocyclic core and the pendant methyl group.

Isoquinoline Core: The isoquinoline ring is an electron-deficient heterocycle, making it a suitable substrate for Minisci-type reactions. wikipedia.orgnih.gov This radical substitution method allows for the direct introduction of alkyl groups and other fragments onto the protonated heteroaromatic ring. princeton.edursc.org For this compound, the Minisci reaction would be expected to proceed at the C-H positions that are most electron-deficient and sterically accessible, such as C-5 and C-8, and potentially C-4. The reaction typically involves generating a carbon-centered radical from a precursor like a carboxylic acid or an alkyl halide, which then attacks the activated isoquinoline ring. nih.gov

Methyl Group: The methyl group at the C-6 position offers a site for benzylic C-H functionalization. These reactions take advantage of the increased acidity and reactivity of C-H bonds adjacent to an aromatic system. Methodologies include photo-mediated processes that generate radicals for hydrogen atom transfer (HAT) or transition-metal-catalyzed approaches that proceed through deprotonation to form a benzylic carbanion. rsc.orgrsc.org These intermediates can then be trapped with various electrophiles to introduce new functional groups, effectively transforming the methyl group into a more complex substituent. Directed C-H methylation strategies, while typically used for aryl C-H bonds, highlight the principles of activating specific positions for functionalization. rsc.org

Derivatization via Aromatization and Dehydrogenation Reactions

While this compound is already an aromatic compound, its reactivity can be expanded by utilizing its reduced derivatives. The corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) can be accessed through reduction and subsequently serve as a precursor for derivatization followed by re-aromatization. The dehydrogenation of tetrahydroisoquinolines to their aromatic counterparts is a key transformation.

Various methods exist for this oxidative process, offering different levels of selectivity. For instance, simple heating in solvents like DMSO or DMF under air can selectively produce 3,4-dihydroisoquinolines. rsc.org More controlled and efficient methods involve electrochemical oxidation. By tuning the reaction conditions, such as the presence of mediators like TEMPO or acids, it is possible to achieve either partial dehydrogenation to the 3,4-dihydroisoquinoline (B110456) or complete dehydrogenation to the fully aromatized isoquinoline. nih.govnih.gov This two-step sequence of reduction-derivatization-aromatization provides a strategic route to derivatives that are not directly accessible from the parent aromatic compound.

Table 2: Methods for Dehydrogenation of Tetrahydroisoquinoline Derivatives

| Method | Reagent/Conditions | Typical Product | Reference |

|---|---|---|---|

| Thermal | DMSO or DMF, 100 °C, air | 3,4-Dihydroisoquinoline | rsc.org |

| Electrochemical (Partial) | Anodic oxidation, Nitric acid | 3,4-Dihydroisoquinoline | nih.gov |

| Electrochemical (Complete) | TEMPO-mediated anodic oxidation | Isoquinoline | nih.gov |

Formation of Complex Fused Heterocyclic Architectures from this compound

The reactive chlorine atoms of this compound serve as synthetic handles for the construction of more complex, fused heterocyclic systems through annulation reactions.

Synthesis of Imidazo[5,1-a]isoquinolinium Chlorides

The synthesis of the imidazo[5,1-a]isoquinoline (B3349720) ring system typically involves a cyclization that forms a bond between the isoquinoline nitrogen and the C-1 position. A plausible route starting from this compound would involve an initial regioselective nucleophilic substitution at C-1 with a suitable nitrogen nucleophile, such as an aminoacetaldehyde diethyl acetal (B89532) or a primary amine bearing an additional functional group. The resulting 1-substituted-amino-3-chloro-6-methylisoquinoline intermediate could then undergo an intramolecular cyclization, often acid-catalyzed (e.g., a Pictet-Spengler or Bischler-Napieralski type reaction), to form the fused imidazole (B134444) ring.

Pyrroloisoquinoline and Benzimidazoisoquinoline Annulations

The construction of pyrrolo[2,1-a]isoquinolines often begins with dihydroisoquinoline precursors. acs.org Therefore, a viable strategy would be the reduction of this compound to the corresponding 1,2,3,4-tetrahydroisoquinoline derivative. This saturated intermediate could then participate in established annulation methodologies, such as reaction with phenacyl bromides or other α-haloketones, followed by cyclization to construct the fused pyrrole (B145914) ring. nih.gov Similarly, the synthesis of benzimidazoisoquinolines can be achieved through tandem reactions, often starting from precursors that can build the benzimidazole (B57391) ring onto the isoquinoline core, for example, by reacting a 1-aminoisoquinoline (B73089) derivative with an ortho-functionalized benzene (B151609) ring. rsc.org

Dihydrothienoisoquinoline Formations

The synthesis of thieno[2,3-c]isoquinolines involves annulation across the C-3 and C-4 positions of the isoquinoline ring. This provides a pathway to functionalize the less reactive C-3 chloro-substituent of the starting material. A potential synthetic route involves the nucleophilic substitution of the C-3 chlorine atom with a sulfur-containing nucleophile, such as methyl thioglycolate. The resulting thioether intermediate can then undergo an intramolecular Dieckmann condensation or a related cyclization reaction to form the fused thiophene (B33073) ring, yielding a dihydrothienoisoquinoline derivative.

Isoquinolinone Derivatives and Related Polycycles

The reactivity of the chlorine atoms at the C1 and C3 positions of this compound is distinct, allowing for selective transformations to generate a variety of derivatives, including isoquinolinone and complex polycyclic systems. The C1 position is notably more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C3 position. rsc.orgquimicaorganica.org This differential reactivity is a cornerstone of its synthetic utility.

Synthesis of Isoquinolinone Derivatives

The conversion of this compound to its corresponding isoquinolinone derivatives typically involves the hydrolysis of one or both chloro groups. The greater reactivity of the C1-chloro group allows for selective hydrolysis to produce 3-chloro-6-methylisoquinolin-1(2H)-one. This transformation is analogous to the acid-catalyzed hydrolysis of similar dihaloheterocycles, such as 2,4-dichloro-8-methylquinoline, which yields the corresponding 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Under controlled acidic or basic conditions, water or hydroxide (B78521) ions act as nucleophiles, attacking the electron-deficient C1 position. This addition-elimination mechanism results in the substitution of the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable amide form of the isoquinolinone ring. While harsh reaction conditions could lead to the substitution of both chlorine atoms, selective hydrolysis is readily achievable.

Table 1: Representative Transformation to Isoquinolinone Derivative (Note: Data is based on analogous reactions of related dichloroisoquinolines and chloroquinolines)

| Starting Material | Reagent/Conditions | Product | Reference |

| This compound | Dilute Acid (e.g., aq. HCl) or Base (e.g., aq. NaOH), Heat | 3-Chloro-6-methylisoquinolin-1(2H)-one | mdpi.com |

Formation of Polycyclic Structures

The synthesis of polycyclic compounds from this compound leverages the sequential, regioselective reactivity of its two chlorine atoms. The initial and most common step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, which selectively occurs at the C1 position. rsc.orgsigmaaldrich.com

For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) results in the formation of a 1-aryl-3-chloro-6-methylisoquinoline intermediate. rsc.orgsigmaaldrich.com This intermediate is a versatile building block for further cyclization. The remaining chloro group at the C3 position can then be used to close a new ring system.

Subsequent transformations can involve:

Intramolecular C-H Arylation: If the coupled aryl group at C1 contains an appropriately positioned C-H bond, a second palladium-catalyzed reaction can be employed to forge a new carbon-carbon bond, leading to a fused polycyclic aromatic system.

Nucleophilic Substitution and Cyclization: The C3-chloro group can be displaced by a nucleophile that is part of a separate tether, which then undergoes a ring-closing reaction.

Further Cross-Coupling: A second cross-coupling reaction at the C3 position with a difunctional reagent can set the stage for a final cyclization step.

This stepwise approach allows for the controlled assembly of complex, multi-ring structures fused to the isoquinoline core.

Table 2: General Strategy for Polycycle Synthesis (Note: This table outlines a general, multi-step synthetic strategy based on known reactivity of the 1,3-dichloroisoquinoline scaffold)

| Step | Reaction Type | Reagent/Catalyst Example | Intermediate/Product | Reference |

| 1 | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄ | 1-Aryl-3-chloro-6-methylisoquinoline | rsc.orgsigmaaldrich.com |

| 2 | Intramolecular Cyclization | Pd Catalyst (for C-H arylation) or Base (for condensation) | Fused Polycyclic Isoquinoline Derivative | N/A |

Mechanistic Elucidation of Synthetic and Transformational Processes

Investigation of Reaction Pathways for 1,3-Dichloro-6-methylisoquinoline Synthesis

The primary route for the synthesis of this compound involves the reaction of 4-methylphenylacetonitrile with phosgene (B1210022) (COCl₂). This method is a variation of the general synthesis for 1,3-dichloroisoquinolines from arylacetonitriles. thieme-connect.de

The proposed reaction pathway can be outlined as follows:

Initial reaction with hydrogen chloride: The synthesis commences with the reaction of the starting material, 4-methylphenylacetonitrile, with hydrogen chloride gas. This step is crucial for the activation of the nitrile group.

Reaction with phosgene: The activated nitrile then reacts with phosgene. This step leads to the formation of a key intermediate.

Cyclization: The intermediate undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring, leading to the formation of an isoquinolin-1-one derivative.

Chlorination: The resulting isoquinolin-1-one is subsequently chlorinated by phosgene to yield the final product, this compound. thieme-connect.de

An alternative, though less direct, approach to the isoquinoline (B145761) core is the Vilsmeier-Haack reaction. niscpr.res.inniscpr.res.inwikipedia.org This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent (a chloroiminium ion), followed by cyclization. wikipedia.org While not directly reported for this compound, this methodology is a versatile tool in the synthesis of various substituted quinolines and isoquinolines. niscpr.res.inchemijournal.comchemijournal.com The reaction conditions, particularly the nature of the substituents on the aromatic ring, can significantly influence the reaction's success and yield. niscpr.res.in

Identification and Characterization of Reactive Intermediates

The synthesis of this compound proceeds through several key reactive intermediates. The characterization of these transient species is essential for a complete understanding of the reaction mechanism.

N-acyliminium ions: In the context of the Vilsmeier-Haack and related reactions, N-acyliminium ions are crucial electrophilic intermediates. These species are formed by the reaction of an amide with a dehydrating agent like phosphorus oxychloride and are highly reactive towards electron-rich aromatic systems, driving the cyclization step. wikipedia.org

Chloroiminium ions: Specifically in the Vilsmeier-Haack reaction, a substituted chloroiminium ion, also known as the Vilsmeier reagent, is the key formylating agent. wikipedia.org

Isocyanate Intermediates: In the synthesis from arylacetonitriles and phosgene, an alternative pathway for cyclization involves the formation of an isocyanate intermediate. This intermediate can then undergo an electrocyclic ring closure to form the isoquinolin-1-one ring system. thieme-connect.de

Eneamido Anions: In more contemporary isoquinoline syntheses, such as the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, eneamido anion intermediates have been identified. These intermediates can be trapped in situ with various electrophiles, allowing for the synthesis of highly substituted isoquinolines. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents plays a pivotal role in directing the course of isoquinoline synthesis and influencing the yield and purity of the final product.

Phosgene (COCl₂): In the primary synthesis of this compound, phosgene acts as both a reactant and a chlorinating agent. It provides the C1 carbon of the isoquinoline ring and subsequently converts the intermediate isoquinolin-1-one to the final dichloro product. thieme-connect.de The synthesis of phosgene itself is a catalytic process, often utilizing activated carbon. fu-berlin.denih.govnih.govresearchgate.net The presence of co-catalysts like bromine can enhance the rate of phosgene production. nih.govnih.govresearchgate.net

Hydrogen Chloride (HCl): Gaseous hydrogen chloride is essential in the initial step of the synthesis from 4-methylphenylacetonitrile to activate the nitrile group for subsequent reaction with phosgene. thieme-connect.de

Phosphorus Oxychloride (POCl₃): In the Vilsmeier-Haack reaction, phosphorus oxychloride is a common reagent used to generate the electrophilic Vilsmeier reagent from a substituted amide. niscpr.res.inwikipedia.org

Palladium and Copper Catalysts: Modern cross-coupling strategies for the synthesis of substituted isoquinolines often employ palladium and copper catalysts. For instance, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization, provides an efficient route to isoquinolines. organic-chemistry.org

Kinetic and Thermodynamic Considerations in Reaction Control

The principles of kinetic and thermodynamic control are fundamental in understanding the product distribution in chemical reactions where multiple pathways are possible. wikipedia.orgnumberanalytics.comlibretexts.orglibretexts.org

Kinetic vs. Thermodynamic Product: In a reaction under kinetic control, the product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is typically favored at lower reaction temperatures and shorter reaction times. Conversely, under thermodynamic control, the most stable product will be the major product, which is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. wikipedia.orgnumberanalytics.comlibretexts.orglibretexts.org

Application to Isoquinoline Synthesis: While specific kinetic and thermodynamic data for the synthesis of this compound are not readily available, these principles are generally applicable to isoquinoline synthesis. For example, in the sulfonation of isoquinoline, the position of substitution can be influenced by the reaction temperature, indicating a competition between kinetic and thermodynamic control. youtube.com At lower temperatures, the kinetically favored product is formed, while at higher temperatures, the thermodynamically more stable isomer predominates. youtube.com

Stereochemical Implications in Asymmetric Synthesis

The synthesis of chiral isoquinoline derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. While this compound itself is achiral, the principles of asymmetric synthesis are crucial for the preparation of its chiral derivatives.

The development of enantioselective methods to access specific stereoisomers is a key area of research. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the enantioselective synthesis of cis-octahydroisoquinolinones has been achieved through a strategy involving an enantioselective conjugate addition followed by a series of transformations. acs.org The stereochemistry of the final product in such syntheses is carefully controlled at each stereocenter-forming step.

Advanced Spectroscopic and Analytical Characterization for Research on 1,3 Dichloro 6 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 1,3-Dichloro-6-methylisoquinoline, both ¹H and ¹³C NMR would provide critical information for structural confirmation and assignment of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is used to identify the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals corresponding to the methyl group and the aromatic protons.

Methyl Protons: A sharp singlet peak is anticipated for the three protons of the methyl group at the C-6 position. Based on data for 6-methylquinoline, this signal would likely appear in the range of δ 2.5 ppm. chemicalbook.com

Aromatic Protons: The four protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core (H-4, H-5, H-7, and H-8) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemicalbook.comuncw.edu The precise chemical shifts and splitting patterns (doublets, singlets, etc.) would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as spin-spin coupling between adjacent protons. The proton at C-4, being on the pyridine (B92270) ring and adjacent to a chlorine-substituted carbon, would likely be a singlet and shifted downfield. The protons at H-5, H-7, and H-8 would exhibit coupling patterns dependent on their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (at C-6) | ~ 2.5 | Singlet (s) |

| H-4 | ~ 7.5 - 7.8 | Singlet (s) |

| H-5 | ~ 7.9 - 8.2 | Doublet (d) |

| H-7 | ~ 7.4 - 7.6 | Doublet (d) |

| H-8 | ~ 8.0 - 8.3 | Singlet (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry in this compound, ten distinct signals are expected for the ten carbon atoms.

Alkyl Carbon: The methyl carbon (C-6 methyl) is expected to have a chemical shift in the aliphatic region, around δ 20-25 ppm. chemicalbook.com

Aromatic and Heteroaromatic Carbons: The nine carbons of the isoquinoline ring system would appear in the aromatic region (δ 120-160 ppm). publish.csiro.auoregonstate.edu The carbons directly bonded to the chlorine atoms (C-1 and C-3) would be significantly influenced, as would the carbons bonded to the nitrogen atom (C-1 and C-8a). epa.gov The chemical shifts of carbons in the substituted benzene ring would be affected by the methyl group at C-6. chemicalbook.comepa.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C-6) | ~ 21 |

| C-1 | ~ 152 |

| C-3 | ~ 148 |

| C-4 | ~ 122 |

| C-4a | ~ 136 |

| C-5 | ~ 128 |

| C-6 | ~ 139 |

| C-7 | ~ 130 |

| C-8 | ~ 125 |

| C-8a | ~ 145 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

For this compound (C₁₀H₇Cl₂N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the parent molecule. The study of these fragmentation patterns provides valuable structural information. nih.govresearchgate.net

Key expected fragmentation pathways include:

Loss of a chlorine atom to give an [M-Cl]⁺ ion.

Loss of a methyl radical (•CH₃) to yield an [M-CH₃]⁺ ion.

Cleavage of the heterocyclic ring, a common pathway for isoquinoline alkaloids. scielo.brresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ³⁵Cl, ³⁵Cl) | 211 |

| [M+2]⁺ | Molecular Ion (with ³⁵Cl, ³⁷Cl) | 213 |

| [M+4]⁺ | Molecular Ion (with ³⁷Cl, ³⁷Cl) | 215 |

| [M-Cl]⁺ | Loss of a Chlorine atom | 176 |

| [M-CH₃]⁺ | Loss of a Methyl radical | 196 |

| [M-HCl]⁺ | Loss of Hydrogen Chloride | 175 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic system and the carbon-chlorine bonds.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring. vscht.cz

C=C and C=N Ring Stretching: A series of sharp, medium-intensity bands in the 1650-1450 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system. rsc.orgastrochem.orgresearchgate.net

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. vscht.cz

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aromatic C=C, C=N | 1650 - 1450 |

| Bending (out-of-plane) | Aromatic C-H | 900 - 675 |

| Stretching | C-Cl | 850 - 550 |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

For this compound, a successful single-crystal X-ray analysis would:

Unambiguously confirm the connectivity of the atoms and the substitution pattern on the isoquinoline core. mdpi.com

Provide precise measurements of the bond lengths (e.g., C-C, C-N, C-Cl) and angles within the molecule.

Reveal the planarity of the fused aromatic ring system.

Elucidate the intermolecular interactions, such as π-stacking, that govern the packing of molecules in the crystal lattice. rsc.orgresearchgate.net

While no published crystal structure for this compound is currently available, data from related substituted isoquinoline structures confirm the utility of this method for definitive structural proof. mdpi.comrsc.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to separate isomers.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. dtic.mil For this compound, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) would be an effective method for purity assessment. birchbiotech.commeasurlabs.com

Purity Assessment: A GC analysis would reveal the presence of any volatile impurities from the synthesis, such as starting materials or by-products. The purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. youtube.comlibretexts.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds in a liquid mobile phase and is broadly applicable to a wide range of organic molecules. walshmedicalmedia.com

Purity Analysis: Reversed-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, could effectively separate this compound from non-volatile or less volatile impurities. elsevierpure.comsielc.com

Isomer Separation: HPLC is also a powerful tool for separating positional isomers that may be formed during synthesis. Different substitution patterns on the isoquinoline ring would likely result in different retention times, allowing for their separation and quantification. researchgate.netmdpi.com

Table 5: Exemplary Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS | Purity Assessment |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV (Diode Array) | Purity and Isomer Analysis |

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 6 Methylisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the electronic structure of 1,3-Dichloro-6-methylisoquinoline, providing insights into its stability, reactivity, and spectroscopic characteristics.

By solving the Kohn-Sham equations, DFT methods can determine the ground-state electron density and, from it, various molecular properties. For instance, the geometry of this compound can be optimized to find its most stable conformation. Vibrational frequency calculations can then be performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. researchgate.netdergipark.org.tr

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For isoquinoline (B145761) itself, electrophilic substitutions typically occur on the benzene (B151609) ring at positions 5 and 8, while nucleophilic substitutions are favored at positions 1 and 3 in the pyridine (B92270) ring. youtube.com The presence of two chlorine atoms at positions 1 and 3 and a methyl group at position 6 in this compound would significantly modulate this reactivity pattern, a phenomenon that DFT can quantify.

Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which further refine the prediction of reactive sites within the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for Related Chloroquinoline Derivatives using DFT

| Compound | Method/Basis Set | Calculated Vibrational Frequencies (cm⁻¹) | Calculated NMR Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| 2-chloro-3-methylquinoline | B3LYP/6–311++G(d,p) | C-H stretching: 3010–3072 | Data not specified | researchgate.netresearchgate.net |

| 6-chloroquinoline | B3LYP/6-311++G(d,p) | C-H stretching: 3010–3072 | ¹H and ¹³C shifts calculated | dergipark.org.tracarindex.com |

| 5,7-dichloro-8-hydroxyquinaldine | DFT/B3LYP/6-31G(d) | Not specified | Not specified | researchgate.net |

This table presents data for related compounds as a reference for the types of predictions possible for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. arxiv.orgnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. Even for a relatively rigid molecule, rotations around single bonds and ring puckering can occur. MD can reveal the preferred conformations in different environments, such as in a vacuum, in a solvent, or in the binding site of a protein. This is particularly important for understanding how the molecule might interact with a biological target. nih.gov

When studying the interaction of this compound with a protein, MD simulations can provide detailed insights into the binding process. By placing the molecule in the active site of a target protein and simulating the system's evolution, one can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. These simulations can help to:

Predict the binding affinity of the molecule.

Identify key amino acid residues involved in the interaction.

Assess the stability of the ligand-protein complex over time.

Understand how the molecule might induce conformational changes in the protein upon binding.

The force fields used in MD simulations are a critical component, as they define the potential energy of the system. researchgate.net For novel molecules like this compound, a specific force field may need to be developed or an existing one validated to ensure the accuracy of the simulations. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comjetir.org This approach can be applied to find potential applications for this compound or to design new derivatives based on its scaffold.

The process often begins with molecular docking, where the three-dimensional structure of the small molecule is placed into the binding site of the target protein. Docking algorithms then sample a large number of possible orientations and conformations of the molecule within the binding site and use a scoring function to estimate the binding affinity. frontiersin.org

For instance, if a particular enzyme is identified as a potential target, this compound could be docked into its active site to predict its inhibitory potential. The results of such a docking study would provide a binding score and a predicted binding pose, highlighting the specific interactions between the molecule and the protein. jetir.org

Building upon this, virtual ligand design can be employed to create novel compounds with improved properties. Starting with the scaffold of this compound, various functional groups can be computationally added or modified. These new virtual derivatives can then be screened for their predicted activity and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com This iterative process of design and screening can rapidly identify promising new drug candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies on Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their activity as inhibitors of various enzymes. researchgate.netjapsonline.combohrium.com To build a QSAR model for a series of compounds including this compound, the following steps are typically taken:

Data Collection: A dataset of isoquinoline derivatives with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled. bohrium.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). japsonline.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A robust QSAR model for isoquinoline derivatives could predict the potential biological activity of this compound and guide the synthesis of new analogues with enhanced potency. For example, studies on other chloro-substituted quinolines and isoquinolines have shown that the position and number of halogen substituents can significantly impact their antimicrobial or enzyme-inhibitory activity. bepls.com

Table 2: Examples of QSAR Studies on Isoquinoline and Quinoline (B57606) Derivatives

| Compound Series | Target | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| Dihydroisoquinoline derivatives | Leucine Aminopeptidase | 3D-QSAR | Provided insights into structural characteristics for inhibitory potency. | researchgate.net |

| Pyrimido-isoquinolin-quinones | Methicillin-Resistant Staphylococcus aureus | CoMFA and CoMSIA | Steric, electronic, and hydrogen-bond acceptor properties were key for activity. | nih.gov |

| Isoquinoline-1,3-(2H,4H)-dione derivatives | Cyclin-Dependent Kinase 4 | CoMFA and CoMSIA | Steric, electrostatic, hydrophobic, and hydrogen bond properties were important. | bohrium.com |

| 8-Hydroxyquinoline and chloro derivatives | Antimicrobial Activity | Not specified | Chloro-substitution at specific positions enhanced antibacterial action. | bepls.com |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including the reactivity of starting materials and the selectivity of product formation. For this compound, theoretical methods can be used to understand its behavior in various chemical transformations.

As previously mentioned, DFT calculations can identify the most electron-rich and electron-poor sites in the molecule, thereby predicting its susceptibility to electrophilic and nucleophilic attack. youtube.com This information is invaluable for planning synthetic routes. For example, by calculating the distribution of electrostatic potential on the molecule's surface, one can visualize the regions most likely to interact with different types of reagents.

Furthermore, computational methods can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For competing reaction pathways, comparing the activation energies of the respective transition states can predict which product will be formed preferentially (selectivity). nih.govharvard.edu

For this compound, one could computationally investigate reactions such as:

Nucleophilic aromatic substitution to replace the chlorine atoms.

Palladium-catalyzed cross-coupling reactions at the C-Cl bonds.

Electrophilic substitution on the benzene ring.

Oxidation or reduction of the isoquinoline core.

These theoretical predictions can save significant time and resources in the laboratory by guiding the choice of reaction conditions and predicting potential side products.

Biological Activity and Structure Activity Relationship Sar Studies of 1,3 Dichloro 6 Methylisoquinoline Analogues

Broad Spectrum Biological Relevance of Isoquinoline (B145761) Alkaloids and Synthetic Analogues

Isoquinoline alkaloids, derived from the amino acids tyrosine or phenylalanine, and their synthetic analogues are known to possess a diverse array of pharmacological properties. nih.gov These compounds have been reported to exhibit antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, and anti-inflammatory activities. nih.govnih.govresearchgate.net The broad biological relevance of the isoquinoline core stems from its ability to interact with various biological targets, including enzymes and receptors. nih.gov

Historically, the isolation of morphine from the opium poppy in the early 19th century marked the beginning of extensive research into the medicinal properties of isoquinoline alkaloids. nih.gov This has led to the discovery and development of several clinically significant drugs, such as the analgesic morphine, the antibacterial agent berberine, the antitussive codeine, the antirheumatic sinomenine, and the acetylcholinesterase inhibitor galanthamine. nih.gov The structural diversity within the isoquinoline class, ranging from simple substituted isoquinolines to complex fused systems, contributes to their wide-ranging biological effects. nih.gov Synthetic modifications of the isoquinoline scaffold continue to be an active area of research, aiming to discover novel compounds with enhanced potency and selectivity for various therapeutic targets. mdpi.com

Investigations into Anticancer and Antiproliferative Activities

The anticancer potential of isoquinoline derivatives has been a major focus of research, with studies exploring their mechanisms of action and cytotoxic effects against various cancer cell lines.

Analogues of 1,3-dichloro-6-methylisoquinoline have been investigated for their ability to interfere with key cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis. For instance, a structurally related compound, 1,3-dichloro-6-fluoroisoquinoline, has been implicated in the inhibition of cyclin D1. The downregulation of cyclin D1, a crucial regulator of cell cycle progression, can lead to cell cycle arrest. This same analogue has been noted to induce the expression of p21Waf1/Cip1, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle control.

Furthermore, some isoquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Studies on novel 3-methyl-1,6-diazaphenothiazines, which are structurally distinct but also heterocyclic compounds, have shown an ability to induce apoptosis in melanoma cells, suggesting that the induction of cell death is a common mechanism for various heterocyclic anticancer agents. rsc.org This is often associated with the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. rsc.org For example, certain quinoline-based dihydrazone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. nih.gov

The cytotoxic activity of isoquinoline analogues has been evaluated against a panel of human cancer cell lines. The substitution pattern on the isoquinoline ring plays a critical role in determining the potency and selectivity of these compounds.

For example, a study on isoquinolone derivatives identified a compound that exhibited inhibitory activity against both influenza A and B viruses but also showed cytotoxic effects. ajchem-a.com Through the synthesis of 22 chemical derivatives, a less toxic antiviral agent was identified, highlighting the importance of structural modifications to reduce cytotoxicity while maintaining biological activity. ajchem-a.com In another study, a series of 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines, including MCF-7 (breast), HEK-293 (kidney), and A549 (lung). nih.gov It was observed that compounds with specific substitutions showed significant cytotoxicity against MCF-7 and HEK-293 cell lines. nih.gov

The following table summarizes the cytotoxic activity of some isoquinoline and quinoline (B57606) analogues against various cancer cell lines.

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 1,3-dichloro-6-fluoroisoquinoline derivatives | Colon cancer cell lines | Inhibition of cyclin D1, induction of p21Waf1/Cip1 | |

| Isoquinolone derivatives | Canine kidney epithelial cells | Some derivatives showed cytotoxicity (CC50 of 39.0 µM for the initial hit) | ajchem-a.com |

| 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives | MCF-7, HEK-293 | Some compounds showed significant cytotoxicity | nih.gov |

| Quinoline-based dihydrazone derivatives | BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), A549 (lung) | Important antiproliferative activity with IC50 values from 7.01 to 34.32 µM | nih.gov |

| 3-Methyl-1,6-diazaphenothiazines | COLO829, G361 (melanotic melanoma), A375, C32 (amelanotic melanoma) | Induction of apoptosis | rsc.org |

Antimicrobial, Antifungal, and Antiviral Activity Assessments

The structural features of this compound, specifically the presence of chlorine and a methyl group on the isoquinoline core, suggest potential antimicrobial, antifungal, and antiviral activities based on studies of related compounds.

Halogenated compounds, including those with chlorine atoms, have been shown to possess significant antimicrobial properties. mdpi.commdpi.com For instance, the antibacterial activity of halogenated isoxazolylnaphthoquinones was found to be dependent on the nature and position of the halogen substituent. mdpi.com A study on chlorinated isoxazolylnaphthoquinone demonstrated higher antibacterial activity at a lower pH, suggesting that the microenvironment can influence the compound's efficacy. mdpi.com Furthermore, the presence of a methyl group can also modulate the antimicrobial activity of heterocyclic compounds.

In the realm of antifungal agents, isoquinoline alkaloids have demonstrated notable effects. researchgate.net A study evaluating isoquinoline alkaloids from Fumaria and Corydalis species reported significant antifungal activity at a concentration of 8 µg/ml. researchgate.net The search for new antifungal agents is driven by the need to overcome resistance to existing drugs, and heterocyclic compounds like isoquinolines represent a promising area of research.

The antiviral potential of isoquinoline derivatives has also been explored. nih.govajchem-a.comnih.gov An isoquinolone compound was identified as an inhibitor of both influenza A and B viruses, although it also exhibited cytotoxicity. ajchem-a.com Subsequent synthesis of derivatives led to a less toxic compound, underscoring the potential for developing isoquinoline-based antiviral drugs with improved safety profiles. ajchem-a.com The mechanism of antiviral action for some isoquinoline alkaloids is thought to involve the disruption of viral replication processes. nih.gov

The following table provides an overview of the antimicrobial, antifungal, and antiviral activities of some isoquinoline and related heterocyclic analogues.

| Analogue Class | Activity Type | Target Organism(s) | Key Findings | Reference(s) |

| Halogenated isoxazolylnaphthoquinones | Antibacterial | Staphylococcus aureus | Activity influenced by pH and halogen substitution | mdpi.com |

| Isoquinoline alkaloids | Antifungal | Candida albicans | Significant activity at 8 µg/ml | researchgate.net |

| Isoquinolone derivatives | Antiviral | Influenza A and B viruses | Inhibition of viral replication | ajchem-a.com |

| Isoquinoline alkaloids | Antiviral | Herpes simplex virus (HSV), Parainfluenza virus (PI-3) | Selective inhibition against PI-3 virus | researchgate.net |

| Benzylisoquinoline alkaloids | Antiviral | Human Immunodeficiency Virus (HIV) | Identification of derivatives with good therapeutic indexes | nih.gov |

Enzyme Inhibition Profiles (e.g., PDE4B, LSD1, Plasma Kallikrein Inhibition)

The ability of isoquinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 is a family of enzymes that play a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammatory pathways. researchgate.net Inhibition of PDE4, and specifically the PDE4B isoform, is a therapeutic strategy for inflammatory diseases. nih.govresearchgate.net Several studies have reported on the development of isoquinoline-based PDE4B inhibitors. frontiersin.org For example, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. frontiersin.org Structure-activity relationship studies of these compounds indicated that the substitution pattern on the phenyl ring is crucial for both inhibitory activity and selectivity towards PDE4B. frontiersin.org

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a histone demethylase that is overexpressed in various cancers, making it an attractive target for cancer therapy. nih.govsigmaaldrich.com Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes. nih.gov While no direct data exists for this compound, other heterocyclic compounds have been identified as LSD1 inhibitors. nih.govnih.gov For instance, tranylcypromine (B92988), a known LSD1 inhibitor, has been used as a scaffold to develop more potent and selective inhibitors. nih.gov The development of dual LSD1 and UTX (another lysine (B10760008) demethylase) inhibitors with a core structure derived from tranylcypromine has shown promise in preclinical studies for breast cancer. nih.gov

Plasma Kallikrein Inhibition: Plasma kallikrein is a serine protease that plays a key role in the inflammatory response and is a validated target for the treatment of hereditary angioedema. nih.govyoutube.comgoogle.com While there are several plasma kallikrein inhibitors in development and clinical use, there is currently no direct evidence linking the this compound scaffold to the inhibition of this enzyme. nih.gov The known inhibitors are often peptides, antibodies, or small molecules with different structural motifs. nih.govgoogle.com

The table below summarizes the enzyme inhibitory activities of some isoquinoline analogues.

| Enzyme Target | Analogue Class | Key Findings | Reference(s) |

| PDE4B | 1-Phenyl-3,4-dihydroisoquinoline amides | Substitutions on the phenyl ring are critical for activity and selectivity. | frontiersin.org |

| LSD1 | Tranylcypromine-based dual inhibitors | Dual inhibition of LSD1 and UTX shows promise in breast cancer models. | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Imidazothiazole derivatives | The nitrogen of the imidazothiazole ring binds to the heme iron of the enzyme. |

Prospective Applications in Pharmaceutical and Agrochemical Sciences

Design and Synthesis of Novel Therapeutic Agents Targeting Specific Biological Pathways

The 1,3-dichloro-6-methylisoquinoline framework serves as a valuable starting material for the synthesis of a diverse array of potential therapeutic agents. The reactivity of the chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR). researchgate.net These modifications can be strategically designed to target specific biological pathways implicated in a range of diseases.

Research on related isoquinoline (B145761) derivatives has demonstrated their potential to act on various biological targets. For instance, isoquinoline alkaloids have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. rsc.orgsigmaaldrich.com Specifically, derivatives have been investigated for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov The synthesis of novel compounds from this compound could lead to the discovery of potent and selective inhibitors of these or other clinically relevant pathways.

The general approach to synthesizing novel therapeutic agents from this scaffold would involve a series of chemical reactions to replace the chlorine atoms with moieties that can interact with the target protein. For example, the introduction of amine, ether, or carbon-carbon linked substituents can dramatically alter the compound's biological profile.

Table 1: Hypothetical Design Strategy for Therapeutic Agents based on this compound

| Target Pathway | Rationale for Modification of this compound | Example of Potential Derivative |

| Kinase Inhibition | Introduction of a hinge-binding motif at the 1-position to target the ATP-binding site of a specific kinase. | 1-(Anilino)-3-chloro-6-methylisoquinoline |

| GPCR Antagonism | Addition of a bulky, lipophilic group at the 3-position to block the ligand-binding pocket of a G-protein coupled receptor. | 3-(Cyclohexylmethoxy)-1-chloro-6-methylisoquinoline |

| Enzyme Inhibition | Functionalization at both chloro-positions to span an enzyme's active site and interact with key catalytic residues. | 1,3-Bis(benzylamino)-6-methylisoquinoline |

Strategies for Lead Compound Optimization and Preclinical Development

Once a "hit" compound with desired biological activity is identified from a library of this compound derivatives, the process of lead optimization begins. This critical phase aims to enhance the compound's drug-like properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity. biosolveit.dedanaher.combiobide.com

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents at the 1, 3, and 6-positions to understand their impact on biological activity. patsnap.com

Improving Metabolic Stability: Modifying metabolically labile sites on the molecule to increase its half-life in the body.

Enhancing Solubility and Permeability: Introducing polar functional groups to improve aqueous solubility or tuning lipophilicity to enhance cell membrane permeability.

Reducing Off-Target Effects: Refining the structure to increase selectivity for the intended biological target, thereby reducing the potential for side effects. biosolveit.de

The ultimate goal of lead optimization is to produce a preclinical candidate with a well-defined efficacy and safety profile, ready for further development. danaher.com

Table 2: Representative Data from a Hypothetical Lead Optimization Study

| Compound | Modification from Lead | IC50 (nM) | Selectivity vs. Off-Target | Metabolic Stability (t1/2 in human liver microsomes, min) |

| Lead Compound | - | 500 | 10-fold | 15 |

| Analog 1 | Replacement of 1-Cl with -NH2 | 250 | 25-fold | 20 |

| Analog 2 | Replacement of 3-Cl with -OCH3 | 450 | 12-fold | 45 |

| Analog 3 | Methyl group at C6 oxidized to -COOH | >1000 | - | >60 |

| Optimized Lead | Combination of beneficial modifications | 20 | >100-fold | 55 |

Potential as Scaffolds for Agrochemical Innovation

The utility of the isoquinoline scaffold extends beyond pharmaceuticals into the agrochemical sector. datahorizzonresearch.comwikipedia.org Isoquinoline and quinoline (B57606) derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. wikipedia.orgresearchgate.netnih.gov The compound this compound can serve as a building block for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

The development of new pesticides is crucial to address the challenges of resistance in pests and the need for more sustainable agricultural practices. nih.gov The chemical diversity that can be generated from the this compound scaffold allows for the exploration of new modes of action against a wide range of agricultural pests and diseases. researchgate.netacs.org For example, derivatives could be designed to inhibit key enzymes in insects or fungi that are not targeted by existing products.

Research on related heterocyclic compounds has shown that specific substitutions can lead to potent insecticidal or fungicidal activity. researchgate.netsemanticscholar.org By applying similar design principles to the this compound core, novel and effective crop protection agents may be discovered.

Addressing Challenges in Translation from Bench to Application

Despite the promising potential of this compound and its derivatives, the translation from a laboratory discovery to a marketed pharmaceutical or agrochemical product is a long and challenging process. researchgate.net Key hurdles include:

Efficacy and Safety: Demonstrating a clear therapeutic or pesticidal benefit in relevant in vivo models without unacceptable toxicity.

Pharmacokinetics and Metabolism: Ensuring the compound can reach its target in sufficient concentrations and is cleared from the body or the environment in a safe manner.

Large-Scale Synthesis: Developing a cost-effective and scalable manufacturing process for the final active ingredient.

Regulatory Approval: Navigating the rigorous regulatory requirements for new drugs and agrochemicals, which involves extensive safety and environmental impact studies.

Resistance Management: In the case of antimicrobials and pesticides, the potential for resistance development must be carefully assessed and managed.

Overcoming these challenges requires a multidisciplinary approach, integrating expertise in chemistry, biology, toxicology, and formulation science. While the journey from a starting material like this compound to a final product is arduous, the versatility of this scaffold provides a strong foundation for the development of innovative solutions in both medicine and agriculture.

Conclusion and Future Research Directions

Synthesis and Transformation Advances in 1,3-Dichloro-6-methylisoquinoline Chemistry

The synthetic accessibility of this compound is a critical first step for any further investigation. While specific literature on its synthesis is scarce, established methods for isoquinoline (B145761) synthesis can be adapted. The Bischler-Napieralski and Pictet-Spengler reactions are foundational cyclization methods for constructing the isoquinoline core. For this specific compound, a plausible synthetic route would involve the cyclization of a suitably substituted phenethylamine (B48288) derivative, followed by chlorination.

Transformations of the dichlorinated scaffold are key to creating diverse molecular libraries. The two chlorine atoms at the 1- and 3-positions exhibit differential reactivity, allowing for selective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds at these positions. The relative reactivity of the C1 and C3 chlorine atoms will be influenced by the electronic effects of the nitrogen atom and the methyl group on the benzene (B151609) ring, offering a handle for regioselective derivatization.

Uncharted Reactivity and Novel Derivatization Opportunities

Beyond standard cross-coupling, the reactivity of this compound presents a fertile ground for discovery. Nucleophilic aromatic substitution (SNAr) reactions at the electron-deficient C1 and C3 positions are expected to be facile. A systematic study with a variety of nucleophiles (e.g., alkoxides, thiolates, and amines) could yield a plethora of novel derivatives with diverse physicochemical properties.

The exploration of less common transition-metal-catalyzed reactions, such as C-H activation at other positions on the isoquinoline ring, could lead to the synthesis of highly complex and unique molecular architectures. The interplay between the existing chloro and methyl substituents will likely direct the regioselectivity of such transformations, opening up avenues for late-stage functionalization.

Emerging Methodologies for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. The development of environmentally benign synthetic routes to this compound and its derivatives is a crucial future direction. This includes the use of greener solvents, catalyst systems with low environmental impact (e.g., earth-abundant metal catalysts), and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.govrsc.org Flow chemistry presents another promising avenue, offering improved safety, scalability, and reaction control for the synthesis and derivatization of this heterocyclic scaffold.

Advanced Biological Target Identification and Validation

The true potential of this compound lies in its prospective biological activity. The isoquinoline core is a well-established pharmacophore found in numerous FDA-approved drugs. Computational methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets for derivatives of this compound. researchgate.net Libraries of virtual compounds can be screened against known protein targets implicated in various diseases, including cancer, infectious diseases, and neurological disorders.

Once promising targets are identified, the synthesis of focused libraries of derivatives will be necessary for experimental validation through in vitro and in cell-based assays. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of lead compounds.

Integration of Multidisciplinary Approaches for Accelerated Discovery

The efficient development of novel compounds based on the this compound scaffold will necessitate a multidisciplinary approach. The integration of computational chemistry for target prediction, advanced synthetic organic chemistry for library generation, high-throughput screening for biological evaluation, and structural biology for understanding ligand-protein interactions will be paramount. This synergistic approach will accelerate the discovery and optimization of new bioactive molecules.

Future Prospects in Modulating Biological Targets and Developing Next-Generation Compounds

The unique structural features of this compound make it a highly promising starting point for the development of next-generation therapeutic agents. The ability to selectively functionalize the two chloro-positions, combined with the potential for further modification of the isoquinoline core, provides access to a vast chemical space.

Future research should focus on developing derivatives that can modulate challenging biological targets, such as protein-protein interactions or allosteric binding sites. The rigid isoquinoline scaffold can serve as a template to present functional groups in a precise three-dimensional orientation, enabling the design of highly specific molecular probes and drug candidates. The journey from this enigmatic dichlorinated isoquinoline to a clinically relevant compound is long, but the potential rewards in advancing chemical biology and medicine are substantial.

Q & A

Q. What are the standard synthetic routes for 1,3-Dichloro-6-methylisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Chlorination : Introduce chlorine atoms at positions 1 and 3 using POCl₃ or SOCl₂ under anhydrous conditions .

- Methylation : Employ alkylation agents (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) with catalytic bases (K₂CO₃) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Condition Optimization :

- Temperature : Higher temperatures (>100°C) improve chlorination efficiency but may degrade the isoquinoline core.

- Solvent Choice : DMF accelerates alkylation but may require strict moisture control.

- Yield Table :

| Method | Chlorination Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Toluene | 110 | 65–70 | |

| SOCl₂ (reflux) | DCM | 40 | 50–55 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) :

- ESI-MS : Molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₈Cl₂N) .

- IR : C-Cl stretches at 550–650 cm⁻¹; aromatic C-H bends at 800–900 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

-

Framework : Apply PICO (Population: bacterial strains; Intervention: derivative libraries; Comparison: parent compound; Outcome: MIC values) .

-

SAR Variables :

- Substituent Variation : Modify methyl or chloro groups to assess steric/electronic effects .

- Biological Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (agar dilution) .

-

Data Table Example :

Derivative R₁ R₂ MIC (μg/mL, E. coli) Cytotoxicity (IC₅₀, μM) Parent Compound Cl CH₃ 12.5 45.2 6-Ethyl Derivative Cl C₂H₅ 8.3 32.7

Q. What strategies resolve contradictory cytotoxicity data in studies of this compound?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

-

DFT Calculations :

- Optimize geometry (B3LYP/6-31G*) to identify electrophilic centers (C-1 and C-3) .

- Calculate Fukui indices to map nucleophilic attack sites .

-

Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

-

Output Example :

Parameter C-1 C-3 Fukui Index (f⁻) 0.12 0.09 Bond Dissociation Energy (kcal/mol) 68.5 72.3

Q. What are the best practices for ensuring the stability of this compound during long-term storage?

Methodological Answer:

- Conditions :

- Stability Monitoring :

- Conduct periodic HPLC analysis (0, 3, 6 months) to track degradation .

- Degradation Products : Monitor for dechlorinated byproducts (e.g., 6-methylisoquinoline) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.